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molecular formula C10H7ClO3 B8697187 4-chloro-6-methoxycoumarin CAS No. 71797-98-3

4-chloro-6-methoxycoumarin

Cat. No. B8697187
M. Wt: 210.61 g/mol
InChI Key: GNYUIFAQVWIXJS-UHFFFAOYSA-N
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Patent
US05563280

Procedure details

A stirred mixture of 4-hydroxy-6-methoxycoumarin (116 g, 0.603 mole) and POCl3 (462.29 g, 3.015 mole) in toluene is treated dropwise with tri-n-butylamine (250 mL, 1.73 mole) at 25° C., heated at 100°-110° C. and monitored by HPLC analysis. When the reaction is complete, the mixture is cooled to room temperature, poured over ice, stirred mechanically for about 2 hours and filtered. The filtercake is washed with water and toluene, dissolved in methylene chloride and filtered through diatomaceous earth. The methylene chloride filtrate is concentrated and treated with a mixture of dimethylformamide and acetonitrile to afford crystallization. The mixture is filtered to give the title product, 81.7 g, (64% yield) identified by HPLC analysis.
Quantity
116 g
Type
reactant
Reaction Step One
Name
Quantity
462.29 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step Two
Yield
64%

Identifiers

REACTION_CXSMILES
O[C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[C:9]([O:12][CH3:13])[CH:10]=2)[O:5][C:4](=[O:14])[CH:3]=1.O=P(Cl)(Cl)[Cl:17].C(N(CCCC)CCCC)CCC>C1(C)C=CC=CC=1>[Cl:17][C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[C:9]([O:12][CH3:13])[CH:10]=2)[O:5][C:4](=[O:14])[CH:3]=1

Inputs

Step One
Name
Quantity
116 g
Type
reactant
Smiles
OC1=CC(OC2=CC=C(C=C12)OC)=O
Name
Quantity
462.29 g
Type
reactant
Smiles
O=P(Cl)(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
250 mL
Type
reactant
Smiles
C(CCC)N(CCCC)CCCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred mechanically for about 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated at 100°-110° C.
ADDITION
Type
ADDITION
Details
poured over ice
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The filtercake is washed with water and toluene
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in methylene chloride
FILTRATION
Type
FILTRATION
Details
filtered through diatomaceous earth
CONCENTRATION
Type
CONCENTRATION
Details
The methylene chloride filtrate is concentrated
ADDITION
Type
ADDITION
Details
treated with a mixture of dimethylformamide and acetonitrile
CUSTOM
Type
CUSTOM
Details
to afford
CUSTOM
Type
CUSTOM
Details
crystallization
FILTRATION
Type
FILTRATION
Details
The mixture is filtered

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClC1=CC(OC2=CC=C(C=C12)OC)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 64%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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